

Quantitative Data on Antifungal Activity

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Compound Focus: (+)-alpha-Funebrene

CAS No.: 50894-66-1

Cat. No.: S1910352

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The table below summarizes the key efficacy parameters of α -Phellandrene and, for comparison, another volatile compound (Nonanal) against *P. cyclopium* [1].

Compound	Minimum Inhibitory Concentration (MIC)	Minimum Fungicidal Concentration (MFC)
α -Phellandrene	1.7 mL/L	1.8 mL/L
Nonanal	0.3 mL/L	0.4 mL/L

The inhibitory effect is dose-dependent. The following table shows how the percentage of mycelial growth inhibition (PGI) increases with the concentration of α -Phellandrene in a liquid broth [1].

α -Phellandrene Concentration (μ L/L)	Percentage of Mycelial Growth Inhibition (PGI%)
0.00 (Control)	0%
225.00	Data not specified in excerpt
450.00	Data not specified in excerpt
900.00	Data not specified in excerpt

α -Phellandrene Concentration ($\mu\text{L/L}$)	Percentage of Mycelial Growth Inhibition (PGI%)
1350.00	Data not specified in excerpt
1575.00	Data not specified in excerpt
1800.00	~100% (at MFC)

Experimental Protocols

Here are detailed methodologies for key experiments based on the search results [1] [2].

Agar Dilution Method for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the MIC and MFC of a volatile compound against filamentous fungi.

- **Principle:** The compound diffuses through the agar medium, creating a concentration gradient that inhibits microbial growth [2].
- **Pathogen Preparation:** Grow *P. cyclopium* on Potato Dextrose Agar (PDA) at $28 \pm 2^\circ\text{C}$ for 4 days. Adjust spore concentration to 5×10^5 spores/mL using a haemocytometer [1].
- **Incorporation of Compound:**
 - Add measured amounts of α -Phellandrene (e.g., 0 to 2.00 mL/L) to molten PDA medium supplemented with 0.05% Tween-80 (as an emulsifier) [1].
 - Pour 20 mL of the medium into sterilized Petri dishes (90 mm diameter) [1].
- **Inoculation and Incubation:**
 - Cut 6 mm diameter discs from the growing edge of the fungal culture.
 - Place one disc at the center of each treatment and control plate.
 - Incubate plates at $28 \pm 2^\circ\text{C}$ for 48-72 hours [1].
- **Evaluation:**
 - **MIC:** The lowest concentration that shows no visible mycelial growth after the incubation period [1].
 - **MFC:** The lowest concentration from which sub-culturing to a fresh PDA plate results in no growth after 72 hours, indicating killing of $\geq 99.5\%$ of the inoculum [1].

Broth Dilution Method for Growth Inhibition (PGI%)

This protocol is used to quantify fungal growth inhibition in a liquid medium gravimetrically.

- **Preparation of Liquid Medium:**
 - Add different amounts of α -Phellandrene to 50 mL of Potato Dextrose Broth (PDB) in triangle bottles to achieve the desired final concentrations (e.g., 0 to 1800 $\mu\text{L/L}$) [1].
- **Inoculation and Incubation:**
 - Inoculate each bottle with 100 μL of the adjusted *P. cyclopium* spore suspension (10^5 CFU/mL).
 - Incubate on a rotary shaker at 120 rpm and $28 \pm 2^\circ\text{C}$ for 4 days [1].
- **Biomass Measurement:**
 - Collect the mycelia by vacuum filtration.
 - Wash the biomass with distilled water and dry at 80°C until a constant weight is achieved.
 - Weigh the dry biomass [1].
- **Calculation:**
 - Calculate the **Percentage of Growth Inhibition (PGI%)** using the formula: $\text{PGI}(\%) = [(D_c - D_t) / D_c] \times 100$ where D_c is the net dry weight of the control fungi and D_t is the net dry weight of the treated fungi [1].

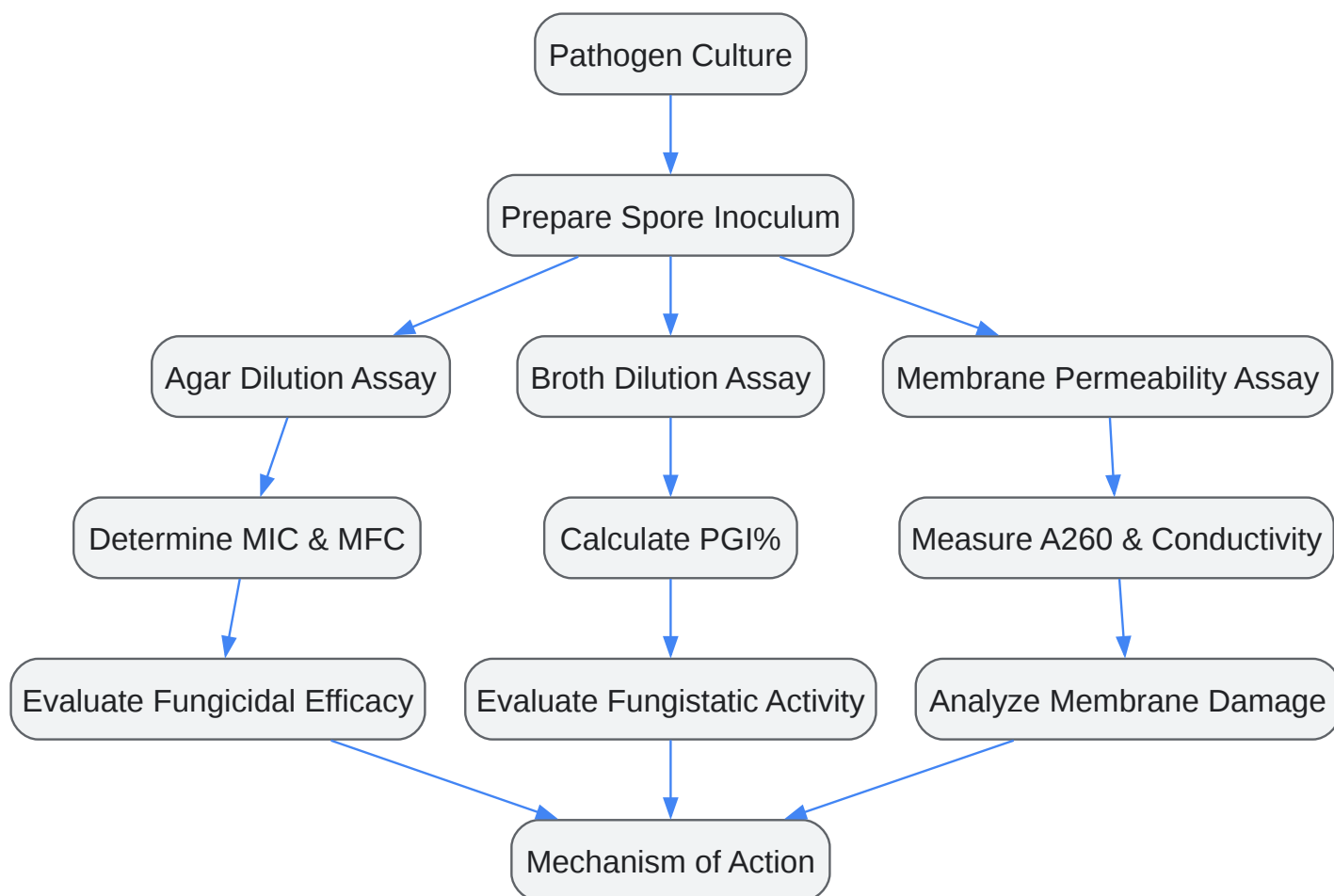
Assessing Cell Membrane Permeability

This assay evaluates the disruption of the fungal cell membrane by measuring the leakage of cellular components.

- **Cell Preparation:**
 - Harvest viable *P. cyclopium* cells from the exponential logarithmic phase by vacuum filtration.
 - Wash the cells three times with phosphate-buffered saline (PBS, pH 7.0) and re-suspend in 20 mL of the same buffer [1].
- **Treatment:**
 - Incubate the cell suspensions with α -Phellandrene at different concentrations (e.g., 0, MIC, and MFC) for various time intervals (0, 30, 60, and 120 minutes) at $28 \pm 2^\circ\text{C}$ [1].
- **Measurement:**
 - After incubation, centrifuge the cells at $12,000\times g$ for 2 minutes.
 - Collect the supernatant and measure its absorbance at 260 nm (A_{260}) using a UV-Vis spectrophotometer. An increase in A_{260} indicates the release of nucleic acids and other cytoplasmic materials from the cells due to membrane damage [1].

Experimental Workflow Diagram

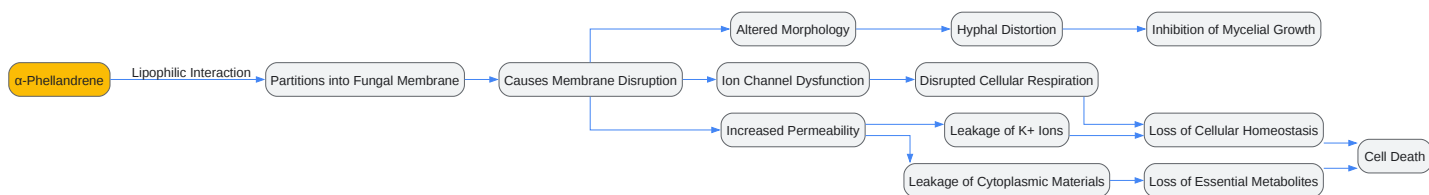
The following diagram illustrates the logical workflow for evaluating the antifungal activity of a compound like α -Phellandrene, from initial culture to mechanistic studies.



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Proposed Mechanism of Antifungal Action

The research indicates that α -Phellandrene exerts its antifungal effect primarily by disrupting the integrity of the fungal cell membrane. The following diagram summarizes this proposed mechanism and its consequences.



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Conclusion

The experimental data and protocols outlined demonstrate that α -Phellandrene is a promising natural antifungal agent. Its primary mode of action is the disruption of the fungal cell membrane, leading to cell death. The detailed protocols for agar and broth dilution, along with membrane integrity assays, provide a robust framework for researchers to evaluate the efficacy and mechanism of this and similar volatile compounds for potential applications in controlling postharvest fungal pathogens [1].

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References

1. Anti-fungal activity, mechanism studies on α -Phellandrene ... [pmc.ncbi.nlm.nih.gov]
2. Methods for screening and evaluation of antimicrobial activity [pmc.ncbi.nlm.nih.gov]

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